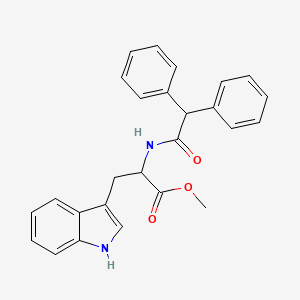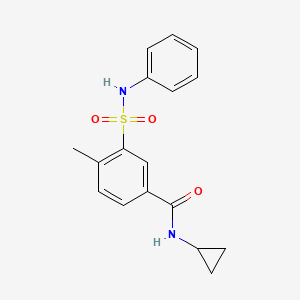![molecular formula C23H35NO6 B4949260 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate, also known as A-401 or A-401 oxalate, is a synthetic compound that has been developed for research purposes. It is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a critical role in the regulation of cognitive function, mood, and inflammation. By blocking the activity of the α7nAChR, this compound oxalate can modulate the release of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound oxalate has been shown to improve cognitive function in various animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It also has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been shown to reduce inflammation and oxidative stress in various models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate is its high selectivity for the α7nAChR, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, its potency and efficacy may vary depending on the specific model and experimental conditions used.
List of
Zukünftige Richtungen
1. Further investigation of the mechanism of action of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate and its effects on neurotransmitter release and synaptic plasticity.
2. Evaluation of the efficacy of this compound oxalate in clinical trials for various neurological and psychiatric disorders.
3. Development of novel α7nAChR antagonists with improved potency and selectivity.
4. Investigation of the potential use of this compound oxalate as a tool compound for studying the role of the α7nAChR in various physiological and pathological conditions.
5. Exploration of the potential therapeutic effects of this compound oxalate in other disease models, such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 1-bromo-5-chloropentane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting 4-methylpiperidine with the intermediate in the presence of oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate has been extensively studied in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in these models.
Eigenschaften
IUPAC Name |
1-[5-(2-methoxy-4-prop-2-enylphenoxy)pentyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-4-8-19-9-10-20(21(17-19)23-3)24-16-7-5-6-13-22-14-11-18(2)12-15-22;3-1(4)2(5)6/h4,9-10,17-18H,1,5-8,11-16H2,2-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDXVHSCDZFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)

![[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4949200.png)
![3,3'-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)imino]dipropanenitrile](/img/structure/B4949208.png)

![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)




![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
